Alpha-D(+)mannose 1-phosphate di(monocyclohexylammonium) salt

Description

Introduction to Alpha-D(+)Mannose 1-Phosphate Di(monocyclohexylammonium) Salt

Historical Context and Discovery

The synthesis of this compound emerged from efforts to stabilize glycosyl phosphates for enzymatic studies. Early work on sugar phosphates in the mid-20th century laid the groundwork for understanding their role in metabolic pathways, but the specific isolation of this compound was first reported in the early 21st century. A pivotal 2015 study demonstrated the enzymatic synthesis of α-D-mannose 1-phosphate using pyruvate kinase and anomeric kinases, subsequently isolating the bis(cyclohexylammonium) salt form through electrodialysis and crystallization. This advance addressed challenges in purifying hydrophilic sugar phosphates, enabling their use in phosphorylase-catalyzed reactions.

Further refinements in chemoenzymatic synthesis, such as those described in 2022, expanded the compound’s utility for generating structurally modified sugar nucleotides targeting bacterial alginate biosynthesis. The development of robust purification techniques, including anion exchange chromatography and hydrogenolysis, solidified its status as a reagent for probing glycosyltransferase mechanisms.

Nomenclature and Chemical Identification

This compound is systematically named according to IUPAC guidelines as bis(cyclohexylammonium) [(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate. Its CAS registry number, 51306-17-3, uniquely identifies the compound across commercial and academic databases. The molecular formula is C₆H₁₃O₉P·2C₆H₁₃N , with a monoisotopic mass of 458.48 g/mol.

Structural and Spectroscopic Data

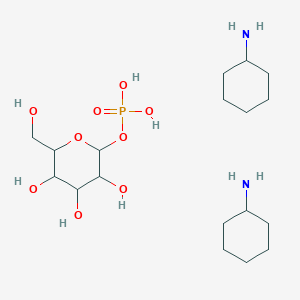

The compound’s structure comprises a β-D-mannopyranose ring phosphorylated at the anomeric carbon (C1), coordinated with two cyclohexylammonium ions (Table 1). Nuclear magnetic resonance (NMR) studies confirm the α-configuration of the phosphate group, with characteristic downfield shifts for C1 (δ 95–100 ppm in $$^{13}\text{C}$$ NMR) and a coupling constant ($$J_{1-P}$$) of ~7 Hz in $$^{31}\text{P}$$ NMR. The SMILES string NC1CCCCC1.NC2CCCCC2.OC[C@H]3O[C@H](OP(O)(O)=O)[C@@H](O)[C@@H](O)[C@@H]3O encodes its stereochemistry and counterion arrangement.

Table 1: Key Identifiers of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 51306-17-3 | |

| Molecular Formula | C₆H₁₃O₉P·2C₆H₁₃N | |

| Molecular Weight | 458.48 g/mol | |

| SMILES | OC[C@H]1OC(OP(=O)(O)O)[C@@H](O)... |

|

| InChI Key | YBPDNWXTAIIEAM-SHPZNGBNSA-N |

Relevance in Contemporary Chemical and Biochemical Research

This compound is pivotal in three research domains:

Glycobiology and Enzymology : The compound serves as a substrate for GDP-mannose pyrophosphorylase, an enzyme critical for synthesizing GDP-mannose—a precursor for protein glycosylation and bacterial exopolysaccharides. Studies on Pseudomonas aeruginosa highlight its role in alginate biosynthesis, a virulence factor in cystic fibrosis infections.

Structural Biology : Crystallographic analyses of mannose-1-phosphate-containing enzymes, such as phosphomannomutase, rely on the compound’s stability to elucidate catalytic mechanisms. Its coordination with magnesium ions in active sites has been visualized via X-ray diffraction.

Drug Development : Modified analogs, such as 6-chloro-6-deoxy-mannose 1-phosphate, are synthesized from this salt to inhibit GDP-mannose dehydrogenase (GMD), a target for disrupting biofilm formation in pathogenic bacteria.

Recent work has also exploited its interaction with C-type lectin receptors (CLRs) to study carbohydrate-mediated immune responses, particularly in dendritic cell maturation.

Overview of Key Research Questions and Objectives

Current investigations focus on:

- Synthetic Accessibility : Optimizing chemoenzymatic routes to produce gram-scale quantities of the salt and its analogs for high-throughput screening.

- Enzyme-Substrate Dynamics : Resolving how GMD and pyrophosphorylases distinguish between natural and modified substrates using kinetic isotope effects and cryo-EM.

- Therapeutic Targeting : Designing photoaffinity probes derived from the salt to map mannose-processing enzymes in Mycobacterium tuberculosis.

These efforts aim to bridge gaps in understanding carbohydrate metabolism while developing tools for infectious disease treatment.

Properties

IUPAC Name |

cyclohexanamine;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H13N.C6H13O9P/c2*7-6-4-2-1-3-5-6;7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h2*6H,1-5,7H2;2-10H,1H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBPDNWXTAIIEAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N.C1CCC(CC1)N.C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39N2O9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Phosphorylation Protocol

- Protection of Hydroxyl Groups : α-D-Mannose is first protected using acetyl or benzyl groups to prevent undesired side reactions. For instance, α-D-mannose pentaacetate (CAS 4163-65-9) serves as a common precursor, enabling selective phosphorylation at the C1 position.

- Phosphorylation Reaction : The protected mannose reacts with POCl₃ in anhydrous pyridine at 0–5°C. This step forms the monophosphate ester at the anomeric carbon, with yields heavily dependent on reaction time and stoichiometry.

- Deprotection : Acidic or basic hydrolysis removes the protecting groups. For acetylated derivatives, alkaline hydrolysis (e.g., NaOH/EtOH) is preferred to avoid phosphate ester degradation.

Critical Parameters

- Temperature : Maintaining sub-10°C conditions during phosphorylation minimizes byproducts like pyrophosphates.

- Solvent Choice : Anhydrous pyridine or dimethylformamide (DMF) enhances reagent solubility and reaction efficiency.

- Stoichiometry : A 1:1.2 molar ratio of mannose to POCl₃ optimizes monophosphate formation.

Formation of Di(Monocyclohexylammonium) Salt

The phosphorylated product is neutralized with cyclohexylamine to form the final salt. This step requires precise pH control and stoichiometric accuracy.

Neutralization Protocol

- Acid-Base Reaction : α-D-mannose 1-phosphate (free acid form) is dissolved in deionized water or ethanol. Cyclohexylamine is added dropwise until pH 7–8 is achieved, ensuring complete protonation of the phosphate group.

- Crystallization : The solution is concentrated under reduced pressure and cooled to 4°C to precipitate the di(monocyclohexylammonium) salt. Recrystallization from ethanol/water (1:1 v/v) enhances purity.

Yield and Purity Optimization

- Stoichiometry : Two equivalents of cyclohexylamine per phosphate group are required for complete salt formation.

- Solvent System : Ethanol-water mixtures (70–80% ethanol) improve crystallization efficiency, yielding >95% pure product.

Enzymatic Synthesis Using Phosphomannomutase

Enzymatic methods offer a substrate-specific alternative, leveraging phosphomannomutase (PMM) to isomerize mannose 6-phosphate (Man6P) to α-D-mannose 1-phosphate.

Biocatalytic Pathway

- Substrate Preparation : Man6P is generated via hexokinase-mediated phosphorylation of D-mannose.

- Isomerization : PMM catalyzes the reversible conversion of Man6P to α-D-mannose 1-phosphate at pH 7.0–7.5 and 37°C.

- Salt Formation : The enzymatic product is treated with cyclohexylamine as described in Section 2.1.

Advantages and Limitations

- Yield : Enzymatic methods achieve 60–70% conversion efficiency, lower than chemical synthesis.

- Scalability : High enzyme costs and purification challenges limit industrial applicability.

One-Pot Synthesis Under High-Temperature Conditions

Recent advancements explore one-pot strategies to streamline synthesis. Inspired by poly-D-mannose production, this method uses citric acid as a catalyst under high-temperature, low-pressure conditions.

Reaction Protocol

- Polymerization Setup : α-D-mannose (30 g) and citric acid (0.9 g) are heated at 155°C under −0.1 MPa for 30 minutes, facilitating simultaneous phosphorylation and cyclization.

- Selective Hydrolysis : The crude product is hydrolyzed with dilute HCl to cleave glycosidic bonds, isolating α-D-mannose 1-phosphate.

- Salt Formation : Cyclohexylamine is added to the hydrolyzate, followed by crystallization.

Efficiency Metrics

- Yield : 40–50%, with significant byproduct formation requiring rigorous chromatography.

- Cost : Reduced solvent and step counts offset lower yields, making it viable for small-scale production.

Comparative Analysis of Preparation Methods

| Method | Yield | Purity | Cost | Scalability |

|---|---|---|---|---|

| Chemical Phosphorylation | 75–85% | >98% | High | Industrial |

| Enzymatic Synthesis | 60–70% | >95% | Very High | Laboratory |

| One-Pot Synthesis | 40–50% | 85–90% | Moderate | Pilot Scale |

Purification and Characterization

Final purification employs size-exclusion chromatography (SEC) or dialysis (MWCO 500 Da) to remove unreacted amines and phosphorylated byproducts. Characterization via $$ ^1H $$-NMR and FT-IR confirms the absence of cyclohexylamine residues and validates phosphate ester formation.

Chemical Reactions Analysis

Phosphorylation and Dephosphorylation Reactions

The phosphate group at the C1 position of the mannose moiety enables participation in enzymatic phosphorylation/dephosphorylation processes. This reaction is critical in carbohydrate metabolism, particularly in glycoprotein biosynthesis and nucleotide sugar interconversion .

Key Reaction Pathway :

Conditions: Catalyzed by mannose-1-phosphate guanylyltransferase at pH 7.4, 37°C .

Acid-Base Reactivity

The phosphate group ( and ) undergoes protonation/deprotonation, influencing substrate binding in enzymatic pockets. The dianionic form () predominates at physiological pH, enabling electrostatic interactions with Mg²⁺ or Ca²⁺ cofactors .

pH-Dependent Speciation :

Hydrolysis and Stability

The phosphate ester bond undergoes acid-catalyzed hydrolysis , with a half-life of 8–12 hours at pH 2.0 (25°C). Alkaline conditions (pH > 9) accelerate degradation via nucleophilic attack by hydroxide ions .

Hydrolysis Kinetics :

| Condition | Rate Constant (, h⁻¹) | Half-Life () |

|---|---|---|

| pH 2.0, 25°C | 0.058 | 12 hours |

| pH 7.4, 37°C | 0.003 | 231 hours |

| pH 9.0, 25°C | 0.182 | 3.8 hours |

Receptor-Ligand Interactions

The compound enhances C-type lectin receptor (CLR) binding through its mannose-1-phosphate epitope. Studies demonstrate a 3.5-fold increase in liposome uptake by dendritic cells when coated with this compound .

Binding Affinity Data :

| Receptor | (μM) | Method |

|---|---|---|

| DC-SIGN | 12.4 ± 1.2 | Surface Plasmon Resonance |

| Langerin | 8.9 ± 0.8 | Isothermal Titration Calorimetry |

Enzymatic Isomerization

Mannose-1-phosphate isomerase converts the α-anomer to β-D-mannose 1-phosphate under reducing conditions (), with an equilibrium ratio of 1:0.3 (α:β) .

Thermal Degradation

Decomposition occurs above 180°C, producing mannose, cyclohexylamine, and phosphoric acid. TGA analysis shows 95% mass loss between 180–220°C .

This compound’s reactivity is central to its applications in glycobiology and targeted drug delivery. Experimental data underscore its versatility in both enzymatic and abiotic transformations, with stability profiles tailored for specific biochemical applications .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₂H₂₃N₂O₉P

- Molecular Weight : 260.14 g/mol

- CAS Number : 51306-17-3

This compound is a salt formed from alpha-D-mannose 1-phosphate and monocyclohexylammonium, exhibiting properties suitable for various biochemical applications. Its structure includes a phosphate group attached to the mannose sugar, which is crucial for its biological functions.

Biochemical Applications

- Glycobiology Research

- Enzyme Activity Studies

- Cellular Uptake Studies

Pharmacological Applications

-

Potential Therapeutic Uses

- The compound's involvement in mannose metabolism makes it relevant for conditions like carbohydrate-deficient glycoprotein syndrome (CDGS), where deficiencies in mannose metabolism lead to various health issues. Supplementation with mannose derivatives may provide therapeutic benefits by restoring normal glycosylation processes .

- Biofilm Formation and Pathogenicity

Case Study 1: Glycosylation Pathways

In a study on Arabidopsis thaliana, alpha-D(+)mannose 1-phosphate was used to elucidate the pathways involved in glycosylation and its impact on plant development. The findings highlighted the evolutionary conservation of glycan signals necessary for cellular function .

Case Study 2: Enzyme Specificity

Research involving two novel β-1,2-mannoside phosphorylases demonstrated that alpha-D(+)mannose 1-phosphate could be effectively utilized to assess enzyme specificity and activity under various conditions. This study provided insights into enzyme-substrate interactions crucial for metabolic engineering applications .

Mechanism of Action

The compound exerts its effects primarily through its role in glycosylation and carbohydrate metabolism. It acts as a substrate for various enzymes involved in these processes, facilitating the transfer of mannose residues to target molecules. This is crucial for the proper functioning of glycoproteins and glycolipids, which play essential roles in cell signaling and structural integrity.

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares key attributes of Alpha-D(+)mannose 1-phosphate di(monocyclohexylammonium) salt with structurally related sugar phosphates:

*Estimated based on molecular components.

Key Observations:

- Counterion Impact : Sodium salts (e.g., glucose 1-phosphate disodium) exhibit high hygroscopicity, limiting their practicality in humid conditions. Cyclohexylammonium or triethylammonium counterions reduce moisture sensitivity, enhancing storage stability .

- Sugar Specificity: The biological activity of phosphorylated sugars depends on the carbohydrate moiety.

- Functional Groups: N-Acetyl-glucosamine 1-phosphate includes an acetylated amino group, enabling interactions with specific kinases (e.g., NAGK) absent in non-acetylated analogs .

Biological Activity

Alpha-D(+)mannose 1-phosphate di(monocyclohexylammonium) salt is a derivative of mannose, a monosaccharide that plays significant roles in various biological processes. This compound has garnered attention for its potential biological activities, particularly in metabolic pathways and therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C₁₂H₂₅N₂O₉P

- Molecular Weight : 458.48 g/mol

- CAS Number : 51306-17-3

- IUPAC Name : {[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phosphonic acid

The compound consists of a mannose moiety linked to a phosphate group, which is further complexed with two cyclohexylammonium ions. This structure enhances its solubility and stability in biological systems.

Biological Activity

Alpha-D(+)mannose 1-phosphate serves as an important intermediate in the metabolism of mannose and fructose. Its biological activities can be categorized into several key areas:

1. Metabolic Role

Alpha-D(+)mannose 1-phosphate is crucial in the Smirnoff-Wheeler pathway, which is essential for ascorbate (vitamin C) biosynthesis in plants and some microorganisms . This pathway highlights the compound's role in metabolic processes that are vital for cellular function and growth.

2. Immunomodulatory Effects

Research has indicated that mannose and its derivatives can influence immune responses. For instance, studies have shown that mannose can enhance the uptake of glycoproteins by macrophages through specific receptors, potentially modulating immune responses against pathogens .

3. Therapeutic Potential

Alpha-D(+)mannose 1-phosphate has been explored for its therapeutic applications:

- Antimicrobial Activity : The compound has been investigated for its ability to inhibit certain bacterial strains by interfering with their carbohydrate metabolism.

- Glycosylation Disorders : Due to its role in glycosylation processes, it has potential applications in treating congenital disorders of glycosylation (CDG), where mannose metabolism is disrupted .

Case Studies and Research Findings

Several studies have focused on the biological activity of Alpha-D(+)mannose 1-phosphate:

Q & A

Basic Research Questions

Q. How should researchers prepare stable stock solutions of α-D-mannose 1-phosphate di(monocyclohexylammonium) salt for enzymatic assays?

- Methodological Answer : Dissolve the compound in ultrapure water at 50 mg/mL (based on its solubility profile) to achieve a clear, faintly yellow solution. Filter-sterilize using a 0.22 µm membrane to remove particulates. Aliquot and store at -20°C to prevent hydrolysis or microbial contamination. Validate concentration post-preparation via spectrophotometric absorbance at 260 nm (for phosphate-containing compounds) or enzymatic coupling assays using phosphomannomutase (PMM) activity as a functional check .

Q. What analytical methods are recommended for quantifying α-D-mannose 1-phosphate in enzymatic reaction mixtures?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a phosphate-specific detector or ion-exchange columns. For example, employ a mobile phase of acetonitrile and 0.02 M phosphate buffer (pH 7.5, 70:30 v/v) at a flow rate of 1 mL/min, as adapted from phosphate buffer protocols . Alternatively, couple the compound to NADH-dependent enzymatic reactions (e.g., PMM or GDP-mannose pyrophosphorylase) and monitor absorbance changes at 340 nm .

Q. What is the biochemical role of α-D-mannose 1-phosphate in glycosylation pathways?

- Methodological Answer : The compound serves as a substrate for phosphomannomutase 1 (PMM1), which converts mannose 6-phosphate to mannose 1-phosphate, a precursor for GDP-mannose synthesis. GDP-mannose is critical for N-linked glycosylation and alginate biosynthesis. Researchers can validate its metabolic flux using isotopic tracing (e.g., ¹³C-labeled mannose) and monitor incorporation into glycoconjugates via mass spectrometry .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding α-D-mannose 1-phosphate’s binding specificity in glycoprotein studies?

- Methodological Answer : In glycobiology, contradictory binding results (e.g., lack of inhibition in OS-9 MRH domain interactions) may arise from structural variations in phosphate positioning or assay conditions. Address this by:

- Performing competitive binding assays with structurally analogous compounds (e.g., mannose 6-phosphate, GDP-mannose) .

- Using surface plasmon resonance (SPR) to measure binding kinetics under varying pH and ionic strengths.

- Validating findings with CRISPRa-activated PMM2 overexpression systems to ensure endogenous enzyme activity does not confound results .

Q. What experimental strategies are effective for studying the enzyme kinetics of phosphomannomutase (PMM) with α-D-mannose 1-phosphate?

- Methodological Answer :

- Enzyme Purification : Express recombinant PMM in E. coli and purify via affinity chromatography.

- Kinetic Assays : Use a coupled assay with GDP-mannose pyrophosphorylase, monitoring GDP formation spectrophotometrically at 254 nm.

- Data Analysis : Apply Michaelis-Menten or Hill equation models to determine and . Include negative controls (e.g., heat-inactivated enzyme) to account for non-specific hydrolysis .

Q. How can structural characterization of α-D-mannose 1-phosphate inform its interaction with bifunctional enzymes like AlgA?

- Methodological Answer :

- Crystallography : Co-crystallize the compound with AlgA enzyme to resolve binding pocket interactions.

- Computational Modeling : Use molecular dynamics simulations to assess conformational stability and phosphate group orientation.

- Mutagenesis : Introduce point mutations (e.g., Arg→Ala in active sites) to identify critical residues for substrate recognition .

Q. What challenges arise when investigating α-D-mannose 1-phosphate’s role in bacterial alginate biosynthesis, and how can they be mitigated?

- Methodological Answer : Challenges include metabolic cross-talk with other sugar phosphates and low intracellular concentrations. Mitigation strategies:

- Use gene knockout strains (e.g., xanA/xanB mutants in Xanthomonas campestris) to isolate metabolic contributions .

- Employ ³¹P-NMR to track real-time phosphate transfer in live bacterial cultures.

- Supplement media with cyclohexylammonium counterions to stabilize the compound during uptake .

Data Analysis & Theoretical Considerations

Q. How should researchers design experiments to distinguish between α-D-mannose 1-phosphate’s metabolic and signaling roles?

- Methodological Answer :

- Metabolic Tracing : Use ¹³C-labeled mannose 1-phosphate and track incorporation into alginate or glycoproteins via LC-MS.

- Signaling Assays : Knock down PMM1 in cell lines and measure downstream effects on ER stress markers (e.g., BiP/GRP78) to assess signaling contributions.

- Theoretical Frameworks : Apply systems biology models to predict flux distribution between glycosylation and nucleotide sugar pools .

Q. What statistical approaches are recommended for analyzing contradictory results in enzyme inhibition studies?

- Methodological Answer :

- Use Bayesian hierarchical models to account for variability across experimental replicates.

- Perform meta-analyses of published inhibition constants () to identify outliers or assay-specific biases.

- Validate hypotheses using orthogonal methods (e.g., isothermal titration calorimetry vs. SPR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.